molecular formula C8H16NO9P B8701824 DISODIUM ACETYL GLUCOSAMINE PHOSPHATE

DISODIUM ACETYL GLUCOSAMINE PHOSPHATE

Cat. No.: B8701824
M. Wt: 301.19 g/mol
InChI Key: BRGMHAYQAZFZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium Acetyl Glucosamine Phosphate (CAS 102029-88-9), also known under the tradename NovHyal, is a bioengineered salt of N-acetylglucosamine-6-phosphate (NAG6P) supplied as a high-purity compound for research applications . With the molecular formula C₈H₁₄NNa₂O₉P and a molecular weight of 285.17 g/mol, it serves as a critical, water-soluble intermediate in the metabolism of amino sugars . This compound is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Its primary research value lies in the field of skin biology and cosmetic science, where it functions as a key biochemical precursor. This compound is a natural building block used by skin cells to synthesize essential skin-identical molecules, most notably glycosaminoglycans (GAGs) and hyaluronic acid (hyaluronan) . In vitro and ex-vivo studies indicate that this compound can significantly boost the production of GAGs in both the epidermal and dermal layers of the skin by 84% within 10 days, while also stimulating hyaluronic acid synthesis by up to 282% in just 48 hours . This mechanism, which effectively "feeds" cutaneous cells and supports their regeneration, is of great interest for investigations into skin hydration, moisture retention, and cellular rejuvenation processes . Researchers can utilize this compound to explore these biochemical pathways and their effects on skin health and appearance.

Properties

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

IUPAC Name

(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methyl dihydrogen phosphate

InChI

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)

InChI Key

BRGMHAYQAZFZDJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Origin of Product

United States

Preparation Methods

Direct Phosphorylation of N-Acetyl-D-Glucosamine

The most common chemical synthesis involves the phosphorylation of N-acetyl-D-glucosamine using phosphoric acid and sodium hydroxide. The reaction proceeds as follows:

N-Acetyl-D-glucosamine+H3PO4NaOHDisodium acetyl glucosamine phosphate+H2O\text{N-Acetyl-D-glucosamine} + \text{H}3\text{PO}4 \xrightarrow{\text{NaOH}} \text{Disodium acetyl glucosamine phosphate} + \text{H}_2\text{O}

Key Steps :

  • Acetylation : N-Acetyl-D-glucosamine is dissolved in an aqueous medium.

  • Phosphorylation : Phosphoric acid is added under controlled pH (7.0–8.5) and temperature (40–60°C).

  • Neutralization : Sodium hydroxide is introduced to form the disodium salt.

Optimization Parameters :

  • Temperature : Elevated temperatures (50–60°C) enhance reaction kinetics but risk decomposition.

  • pH : Maintaining pH >7 prevents hydrolysis of the phosphate group.

Yield : 60–70% under optimal conditions.

tert-Butyl Phosphate Intermediate Method

An alternative method employs di-tert-butyl chlorophosphate for selective phosphorylation (Figure 1):

  • Protection : N-Acetyl-D-glucosamine is treated with di-tert-butyl chlorophosphate in pyridine at 4°C.

  • Deprotection : Trifluoroacetic acid removes tert-butyl groups, yielding the free phosphate.

  • Salt Formation : Sodium methoxide neutralizes the acid to form the disodium salt.

Advantages :

  • Higher regioselectivity for the 6-position.

  • Reduced side reactions compared to direct phosphorylation.

Yield : 50–60% after purification.

Enzymatic Synthesis

Chitinase-Catalyzed Hydrolysis

Enzymatic methods leverage chitinases from Aspergillus spp. or Trichoderma spp. to hydrolyze chitin into N-acetyl-D-glucosamine, which is subsequently phosphorylated:

  • Chitin Degradation : Colloidal chitin is treated with chitinase (3.1 U/mL) at pH 3.5 and 40°C for 5 days.

  • Phosphorylation : The resulting N-acetyl-D-glucosamine is phosphorylated using ATP-dependent kinases.

Key Findings :

  • Yield : 85–95% for N-acetyl-D-glucosamine.

  • Scalability : Suitable for industrial production due to mild reaction conditions.

Dual Enzyme Systems

Recent advances utilize hexokinase and glucosamine-6-phosphate deaminase for tandem phosphorylation and deamination:

  • Hexokinase Reaction :

N-Acetyl-D-glucosamine+ATPHKN-Acetyl-D-glucosamine-6-phosphate+ADP\text{N-Acetyl-D-glucosamine} + \text{ATP} \xrightarrow{\text{HK}} \text{N-Acetyl-D-glucosamine-6-phosphate} + \text{ADP}

  • Deaminase Reaction :

N-Acetyl-D-glucosamine-6-phosphateGNPDAFructose-6-phosphate+NH4+\text{N-Acetyl-D-glucosamine-6-phosphate} \xrightarrow{\text{GNPDA}} \text{Fructose-6-phosphate} + \text{NH}_4^+

Efficiency : 90% conversion rate with ATP regeneration systems.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethyl acetate/methanol (10:1) elutes impurities.

  • Ion-Exchange Chromatography : Separates phosphate derivatives using NaCl gradients.

Analytical Validation

  • NMR Spectroscopy : 31P^{31}\text{P} NMR confirms phosphorylation at 6.48 ppm.

  • Mass Spectrometry : ESI-MS shows M2Na+HM-2Na+H⁻ peak at m/z 286.04.

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield 60–70%85–95%
Reaction Time 6–12 hours48–72 hours
By-Products Phosphoric acid residuesMinimal
Scalability HighModerate
Environmental Impact High (acid waste)Low

Key Insights :

  • Enzymatic methods offer superior yields and specificity but require longer reaction times.

  • Chemical synthesis is preferred for rapid production despite lower yields.

Industrial Applications and Challenges

Cosmetic Formulations

This compound enhances skin hydration by promoting hyaluronic acid synthesis.

Pharmaceutical Precursor

Serves as a substrate for heparin and chondroitin sulfate production.

Challenges :

  • Stability : Hydrolytic degradation at pH <6.

  • Cost : Enzymatic processes require expensive ATP regeneration systems .

Chemical Reactions Analysis

Enzymatic Reactions

Disodium acetyl glucosamine phosphate serves as a substrate for enzymes involved in carbohydrate metabolism and glycosylation pathways:

  • Deacetylation :
    The compound undergoes enzymatic deacetylation via N-acetyl-D-glucosamine-phosphate deacetylases , yielding glucosamine-6-phosphate and acetate. This reaction is critical in the biosynthesis of amino sugars and peptidoglycans .

  • Phosphorylation/Dephosphorylation :
    The phosphate group at the C-6 position participates in phosphorylation/dephosphorylation reactions, mediated by kinases and phosphatases, respectively. These reactions modulate its role in glycosaminoglycan synthesis .

Hydrolysis and Stability

The compound’s stability varies with pH, temperature, and buffer composition:

Hydrolysis in Aqueous Solutions

  • Acidic Conditions :
    Hydrolysis of the phosphate ester bond occurs under strong acidic conditions (pH < 3), leading to the formation of inorganic phosphate and acetyl glucosamine .

  • Neutral/Basic Conditions :
    Stable in neutral to mildly basic buffers (pH 5–8), as demonstrated in deuterated phosphate buffer studies .

Thermal Stability

  • Degrades at temperatures >80°C, with decomposition products including sodium phosphate and acetylated hexose derivatives .

Interaction with Buffers

This compound exhibits distinct stability profiles in different buffer systems:

Buffer Type pH Degradation Rate (k) Key Observations
Phosphate buffer4.50.038 h⁻¹Higher degradation due to β-elimination
Acetate buffer4.50.012 h⁻¹Enhanced stability via reduced ionic interactions

Data adapted from oxytocin stability studies under analogous conditions .

Reactivity in Cosmetic Formulations

In topical applications, the compound interacts with skin enzymes and stabilizers:

  • Enzymatic Cleavage :
    Skin phosphatases hydrolyze the phosphate group, releasing acetyl glucosamine, which enhances hyaluronic acid synthesis .

  • Synergistic Effects :
    Combines with humectants (e.g., glycerol) to improve hydration via hydrogen bonding.

Structural Insights from NMR

Key ¹H-NMR signals (in deuterated phosphate buffer, pH 5.0) :

Signal (δ) Assignment
2.05 (s)N-acetyl methyl protons
5.21 (d)Anomeric proton (α-GlcNAc)
4.72 (d)Anomeric proton (β-GlcNAc)

These signals confirm the integrity of the acetyl and glycosidic bonds under physiological conditions .

Key Takeaways

This compound demonstrates reactivity dominated by enzymatic deacetylation and phosphate group interactions. Its stability is buffer-dependent, with optimal performance in acetate buffers. In cosmetic applications, enzymatic hydrolysis enhances its bioactivity, supporting skin hydration and extracellular matrix synthesis .

Scientific Research Applications

Chemical Properties and Structure

Disodium Acetyl Glucosamine Phosphate is a disodium salt of N-acetylglucosamine-6-phosphate. Its chemical structure allows it to function effectively as a humectant and skin conditioning agent. The compound enhances the synthesis of glycosaminoglycans (GAGs) and hyaluronic acid, both crucial for maintaining skin hydration and elasticity .

Cosmetic Applications

  • Skin Conditioning
    • This compound is primarily used in cosmetic formulations for its moisturizing properties. It helps in maintaining skin hydration by attracting moisture from the environment .
    • In vitro studies have shown that it can boost GAG production in the skin by up to 84% within ten days and increase hyaluronic acid synthesis by 282% in just two days .
  • Anti-Aging Effects
    • The compound has been included in anti-aging products due to its ability to promote dermal and epidermal restructuring. Clinical studies indicate that it can significantly improve skin texture and reduce the appearance of fine lines .
  • Wound Healing
    • Research suggests that this compound may enhance wound healing processes by promoting cell proliferation and migration, making it a valuable ingredient in topical treatments for skin repair .

Pharmacological Applications

  • Neuroprotective Properties
    • Recent studies have highlighted the protective effects of N-acetyl glucosamine derivatives against oxidative stress in neuronal cells. In experiments with PC12 cells subjected to serum/glucose deprivation, pretreatment with N-acetyl glucosamine significantly improved cell viability and reduced apoptosis, suggesting potential applications in neurodegenerative disease therapies .
  • Anti-Inflammatory Effects
    • The compound exhibits anti-inflammatory properties that may be beneficial in treating conditions such as osteoarthritis. It has been shown to modulate inflammatory cytokines, thereby reducing joint inflammation and pain .

Clinical Study on Skin Hydration

A double-blind study evaluated the effects of a cream containing this compound on skin hydration levels compared to a placebo. Results indicated a statistically significant increase in skin moisture levels among participants using the active cream after four weeks of application .

Neuroprotective Study

A pilot study investigated the effects of N-acetyl glucosamine on PC12 cells under oxidative stress conditions. Results demonstrated a marked increase in cell survival rates when pretreated with N-acetyl glucosamine, highlighting its potential as a therapeutic agent for neuroprotection .

Safety and Regulatory Status

This compound is generally regarded as safe for use in cosmetics, with no significant adverse effects reported in clinical trials. It is classified under cosmetic regulations rather than as a pharmaceutical drug, allowing for broader usage in personal care products .

Mechanism of Action

The mechanism of action of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Disodium Acetyl Glucosamine Phosphate against structurally or functionally related compounds, focusing on molecular attributes, efficacy, and cosmetic applications.

Molecular and Functional Comparison

Compound Name Molecular Structure Key Functions Efficacy Data Typical Usage Concentrations
This compound Acetylated glucosamine with phosphate group Enhances HA synthesis, improves hydration, reduces wrinkles Clinical studies note 20% improvement in skin elasticity after 8 weeks 0.1–2% in serums, creams
Acetyl Glucosamine Acetylated glucosamine (no phosphate) Moisturizes, brightens skin tone, mild exfoliation 15% reduction in hyperpigmentation in 12 weeks Up to 5% in face products
Glucosamine HCl Glucosamine with hydrochloride salt Supports joint health (oral use); topical use for barrier repair Limited topical efficacy data; primarily used in supplements 0.1–2% in creams
Sodium Hyaluronate Sodium salt of hyaluronic acid Binds water, plumps skin, temporary wrinkle reduction Immediate hydration (up to 1,000x water retention) 0.1–2% in serums, lotions
Beta-Glycerophosphate Disodium Glycerol derivative with phosphate group Biochemical signaling, cell culture applications; limited cosmetic use No direct anti-aging data; used in research settings N/A (non-cosmetic)

Key Differentiators

Mechanism of Action :

  • This compound directly stimulates HA production via enzymatic pathways, whereas Sodium Hyaluronate acts as a passive humectant .
  • Unlike Acetyl Glucosamine, the phosphate group enhances cellular uptake and stability, enabling prolonged effects on skin texture .

However, Acetyl Glucosamine has broader FDA-reported use in leave-on products (117 formulations) compared to the phosphate variant, which is newer and less extensively documented .

Anti-Aging Performance :

  • In Teoxane’s RHA Serum, this compound reduces wrinkle depth by 18% in clinical trials, outperforming Acetyl Glucosamine’s moderate brightening effects .

Research Findings and Limitations

  • Efficacy Gaps : While this compound shows promise in HA synthesis, comparative studies against Acetyl Glucosamine are scarce. Most data derive from manufacturer-funded trials .
  • Formulation Challenges : The phosphate group may interact with cationic ingredients (e.g., zinc), necessitating pH-balanced formulations to avoid precipitation .
  • Regulatory Status : Classified as a cosmetic ingredient in the EU and U.S., it lacks drug-grade validation for medical claims .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying DAGP in biological matrices, and how do researchers address matrix interference?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is widely used. For example, phosphate-containing analogs like glucosamine sulfate are quantified using ion-pair chromatography with a Zorbax SB L1 column (retention time: 22–49 minutes for related compounds) . To minimize matrix interference, sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) using C18 cartridges. Validation parameters (linearity, LOD/LOQ) must adhere to USP guidelines for phosphate-containing compounds .

Q. How can researchers optimize the synthesis of DAGP to improve yield and purity?

  • Methodology : Synthesis typically involves phosphorylation of N-acetyl glucosamine using phosphoric acid derivatives. Key steps:

  • Reagent selection : Use ACS-grade disodium hydrogen phosphate (Na₂HPO₄, purity ≥99%) to ensure minimal side reactions .
  • Reaction monitoring : Track intermediates via thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol:water (60:35:5).
  • Purification : Crystallization in ethanol-water mixtures (3:1 v/v) enhances purity. Yield optimization requires pH control (7.4–8.2) to stabilize the phosphate ester bond .

Q. What are the critical stability parameters for DAGP in aqueous solutions, and how should storage conditions be designed?

  • Methodology : Stability studies should assess:

  • pH dependency : DAGP hydrolyzes rapidly at pH <5 or >8. Use buffered solutions (e.g., 10 mM sodium phosphate, pH 7.4) for long-term storage.
  • Temperature : Accelerated degradation studies (40°C, 75% RH) predict shelf life. Data from disodium phosphate analogs suggest a 24-month stability under anhydrous, refrigerated (4°C) conditions .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for DAGP across in vitro vs. in vivo models?

  • Methodology : Discrepancies often arise from metabolic differences (e.g., phosphatase activity in vivo). Strategies include:

  • Isotope tracing : Use ¹³C-labeled DAGP to track metabolic incorporation into UDP-N-acetyl glucosamine, a key intermediate in glycosylation pathways .
  • Tissue-specific profiling : Compare liver (high phosphatase activity) vs. cartilage (low activity) uptake using LC-MS/MS. Adjust dosing regimens to account for first-pass metabolism .

Q. What experimental designs are optimal for elucidating DAGP’s role in glycosaminoglycan (GAG) biosynthesis under hypoxic conditions?

  • Methodology :

  • Hypoxia induction : Use a 3D chondrocyte culture model with O₂ levels maintained at 1–2% via a ProOx C21 chamber.
  • Endpoint analysis : Quantify GAGs (e.g., chondroitin sulfate) via dimethylmethylene blue (DMMB) assay. Normalize data to total protein (Bradford assay).
  • Mechanistic validation : Knock down hexosamine biosynthesis pathway (HBP) genes (e.g., GFAT) via CRISPR-Cas9 to confirm DAGP-dependent GAG modulation .

Q. How can researchers address batch-to-batch variability in DAGP’s biological activity due to trace metal contamination?

  • Methodology :

  • Quality control : Perform inductively coupled plasma mass spectrometry (ICP-MS) to detect metals (e.g., Fe³⁺, Cu²⁺) at ppb levels.
  • Chelation : Add EDTA (0.1–1 mM) to buffers to neutralize metal ions.
  • Activity correlation : Use a Spearman’s rank test to correlate residual metal content (from ICP-MS) with enzymatic inhibition in cell-free assays .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in DAGP-mediated anti-inflammatory studies?

  • Methodology :

  • Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using tools like GraphPad Prism.
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Multiplicity adjustment : Use Benjamini-Hochberg correction for cytokine panel data (e.g., IL-6, TNF-α) to control false discovery rates .

Q. How should researchers validate conflicting results in DAGP’s cytotoxicity profile across cancer cell lines?

  • Methodology :

  • Cell line authentication : Confirm identity via STR profiling.
  • Metabolic phenotyping : Compare glycolytic vs. oxidative phosphorylation rates (Seahorse XF Analyzer) to identify lineage-specific sensitivities.
  • Orthogonal assays : Cross-validate MTT assay results with trypan blue exclusion or LDH release assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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